3,4-Dimethoxy-2-methylpyridine
Overview
Description
3,4-Dimethoxy-2-methylpyridine is a chemical compound with the CAS Number: 107512-35-6 . It has a molecular weight of 153.18 and is typically stored at room temperature . It is a liquid in its physical form .
Synthesis Analysis
The synthesis of 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride (CDP), a related compound, can be achieved using maltol as a starting material . CDP and DMS (dimethyl sulfate) are used in the preparation of pantoprazole sodium (PPS), an antiulcerative drug . Another synthesis method involves carrying out an addition reaction on 3-methoxy-2-methyl-4-pyranone and excessive phosphorus oxychloride .Molecular Structure Analysis
The molecular formula of this compound is C8H11NO2 . The InChI code is 1S/C8H11NO2/c1-6-8(11-3)7(10-2)4-5-9-6/h4-5H,1-3H3 .Chemical Reactions Analysis
CDP and DMS (dimethyl sulfate) are used in the preparation of pantoprazole sodium (PPS), an antiulcerative drug . The quantification of CDP and DMS in PPS can be done simultaneously by gas chromatography–mass spectrometry (GC-MS) method .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The molecular weight of the compound is 153.18 .Safety and Hazards
The safety information for 3,4-Dimethoxy-2-methylpyridine indicates that it has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H315-H319-H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Mechanism of Action
Target of Action
It is known to be used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its targets could be various organoboron reagents used in these reactions .
Mode of Action
In the context of SM cross-coupling reactions, 3,4-Dimethoxy-2-methylpyridine may interact with its targets (organoboron reagents) through a process called transmetalation . This process involves the transfer of a formally nucleophilic organic group from boron to palladium .
Biochemical Pathways
Given its use in sm cross-coupling reactions, it can be inferred that it plays a role in the formation of carbon-carbon bonds , which are fundamental to many biochemical pathways.
Result of Action
In the context of sm cross-coupling reactions, its action results in the formation of new carbon-carbon bonds , which are crucial for the synthesis of a wide range of organic compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in SM cross-coupling reactions, the reaction conditions need to be exceptionally mild and functional group tolerant . Additionally, the organoboron reagents used in these reactions need to be relatively stable, readily prepared, and generally environmentally benign .
properties
IUPAC Name |
3,4-dimethoxy-2-methylpyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6-8(11-3)7(10-2)4-5-9-6/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGBIRMKRPLRKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601306055 | |
Record name | 3,4-Dimethoxy-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601306055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
107512-35-6 | |
Record name | 3,4-Dimethoxy-2-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107512-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dimethoxy-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601306055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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